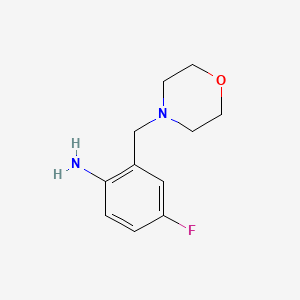

4-Fluoro-2-(4-morpholinylmethyl)aniline

Vue d'ensemble

Description

4-Fluoro-2-(4-morpholinylmethyl)aniline is an organic compound characterized by the presence of a fluoroaniline moiety attached to a morpholine ring. Its molecular formula is C₁₁H₁₅FN₂O

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with formaldehyde and morpholine under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-fluoroaniline, formaldehyde, morpholine.

Reaction Conditions: Acidic medium, typically using hydrochloric acid.

Procedure: The 4-fluoroaniline is first reacted with formaldehyde to form an intermediate, which then reacts with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-(4-morpholinylmethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Aromatic nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Applications De Recherche Scientifique

4-Fluoro-2-(4-morpholinylmethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-(4-morpholinylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond. The fluoro group enhances the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoroaniline: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.

2-(4-Morpholinylmethyl)aniline: Lacks the fluoro group, resulting in different reactivity and applications.

4-Chloro-2-(4-morpholinylmethyl)aniline: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties.

Uniqueness

4-Fluoro-2-(4-morpholinylmethyl)aniline is unique due to the presence of both the fluoro and morpholine groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in various fields.

Activité Biologique

4-Fluoro-2-(4-morpholinylmethyl)aniline, a compound with the molecular formula C₁₁H₁₅FN₂O, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a fluoro group and a morpholine ring, which contribute to its unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and other scientific research.

- Molecular Weight : 210.25 g/mol

- Canonical SMILES : C1COCCN1CC2=C(C=CC(=C2)F)N

The biological activity of this compound is influenced by its ability to interact with various biomolecules. The fluoro group enhances the electrophilicity of the aromatic ring, making it more reactive in nucleophilic substitution reactions. The morpholine moiety can participate in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

Interaction with Biological Targets

- Nucleophilic Substitution : The compound can act as a nucleophile, participating in reactions that form new bonds with other biomolecules.

- Hydrogen Bonding : The morpholine ring can form hydrogen bonds with proteins or nucleic acids, potentially affecting their function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in models of breast cancer. It appears to interfere with cell cycle progression and induce apoptosis.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antitumor Effects (2023) | Demonstrated significant inhibition of MCF-7 breast cancer cells at concentrations above 10 µM, with an IC50 value of approximately 5 µM. Mechanistic studies indicated apoptosis via the intrinsic pathway. |

| Study 2 : Antimicrobial Activity (2022) | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. |

| Study 3 : Enzyme Inhibition (2021) | Identified as a potent inhibitor of dihydrofolate reductase (DHFR), suggesting potential applications in treating bacterial infections and cancer therapy. |

Comparative Analysis

When compared to similar compounds, such as 4-fluoroaniline and other morpholine derivatives, this compound exhibits enhanced reactivity due to the combination of the fluoro group and the morpholine structure.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Lacks morpholine; less versatile | Limited biological activity |

| 2-(4-Morpholinylmethyl)aniline | Lacks fluoro group; different properties | Moderate activity against certain targets |

| 4-Chloro-2-(4-morpholinylmethyl)aniline | Similar structure; chlorine instead of fluorine | Different reactivity profile |

Propriétés

IUPAC Name |

4-fluoro-2-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUMUXUMJDPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.